Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a bicyclic heterocyclic compound featuring a benzo[b]thiophene core fused with a partially hydrogenated cyclohexane ring. Key structural features include:
- 2-Amino group: Positioned at the 2nd carbon, enabling functionalization via amidation or condensation reactions .
- 5-Methyl substituent: Enhances steric effects and modulates electronic properties.
- 7-Oxo group: Introduces hydrogen-bonding capacity and influences ring puckering .
- Ethyl ester: Provides solubility in organic solvents and serves as a handle for further derivatization .
This compound is a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive thienopyrimidines and thiazole derivatives .
Properties
Molecular Formula |
C12H15NO3S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
ethyl 2-amino-5-methyl-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C12H15NO3S/c1-3-16-12(15)9-7-4-6(2)5-8(14)10(7)17-11(9)13/h6H,3-5,13H2,1-2H3 |
InChI Key |
NJIQZNVUVBJWQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(CC2=O)C)N |
Origin of Product |
United States |
Preparation Methods
Multicomponent Synthesis Approach
One of the most efficient synthetic routes reported for ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate analogues involves a multicomponent reaction combining ethyl cyanoacetate, cyclohexanone, elemental sulfur, and triethylamine in ethanol. This method yields the amino-ester intermediate in high yield and purity, which can be further functionalized to obtain derivatives such as the target compound with a methyl substituent at position 5 and a keto group at position 7.
| Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Ethyl cyanoacetate | Ethanol | Reflux | Several hrs | High (≥85%) |
| Cyclohexanone | ||||
| Sulfur | ||||
| Triethylamine |
This approach is advantageous due to its simplicity, scalability, and the ability to introduce various substituents by modifying the ketone or cyanoester components.
Acylation and Cyclization Reactions
The amino-ester intermediate can undergo acylation with agents such as chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine to form acylated esters. Subsequent cyclization reactions lead to fused heterocyclic systems, which are important for the formation of the 7-oxo group in the target molecule.
-
- Amino-ester + Chloroacetyl chloride → Acylated ester (in DCM, Et3N, room temperature)
-
- The acylated ester undergoes intramolecular cyclization to form the 7-oxo tetrahydrobenzo[b]thiophene ring system.
This methodology allows precise control over the oxidation state at position 7 and the introduction of the methyl group at position 5 through suitable starting materials or intermediates.
Functional Group Transformations
Additional functionalization steps include:
Benzoylation: Reaction of the amino-ester with benzoyl chloride in benzene with triethylamine yields amide derivatives.
Sulfonylation: Reaction with benzene sulfonyl chloride in ethanol produces sulfonamide derivatives.
These transformations provide structural diversity and can be used to optimize biological activity or solubility profiles.
Alternative Synthetic Routes
The Gewald reaction is a classical method to synthesize aminothiophene derivatives, involving condensation of sulfur, α-methylene carbonyl compounds, and α-cyano esters under reflux conditions in ethanol or DMF. This reaction can be tailored to produce the tetrahydrobenzo[b]thiophene core with amino and carboxylate functionalities.
-
Solvent: Ethanol or DMF
Temperature: 55–85 °C
Catalysts: Morpholine or diethylamine to accelerate reaction
-
High yields (up to 85%)
Amenable to scale-up
Versatility in substituent introduction
This method is particularly useful for industrial synthesis due to its robustness and cost-effectiveness.
Data Table Summarizing Key Preparation Methods
| Method | Starting Materials | Reaction Conditions | Key Intermediates/Products | Yield (%) | Notes |
|---|---|---|---|---|---|
| Multicomponent synthesis | Ethyl cyanoacetate, cyclohexanone, sulfur, triethylamine | Ethanol, reflux | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | ≥85 | High yield, scalable |
| Acylation + Cyclization | Amino-ester intermediate, chloroacetyl chloride, Et3N | DCM, room temperature | Acylated ester → cyclized 7-oxo derivative | Moderate | Enables keto group formation |
| Benzoylation | Amino-ester, benzoyl chloride, Et3N | Benzene, room temperature | Amide derivatives | Moderate | Structural diversification |
| Gewald Reaction | α-Methylene carbonyl compound, sulfur, α-cyano ester | Ethanol or DMF, 55–85 °C | Aminothiophene derivatives | Up to 85 | Industrially favorable method |
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of pharmaceutical agents due to its diverse functional groups.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding interactions, while the ketone and ester groups can participate in various chemical reactions, potentially leading to the formation of active metabolites.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Impact of Substituents on Reactivity and Bioactivity
- 5-Methyl and 7-Oxo Groups : The 5-methyl group in the target compound increases steric hindrance, reducing reaction rates at the 4th and 5th positions compared to unmethylated analogs . The 7-oxo group enhances hydrogen-bonding interactions, improving crystallinity and stability .
- Ethyl Ester vs. Methyl Ester: Ethyl esters (e.g., target compound) exhibit higher lipophilicity than methyl analogs (e.g., Methyl 2-amino-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate), influencing membrane permeability in drug design .
Physicochemical Properties
- Solubility: The 7-oxo group improves aqueous solubility relative to non-oxo analogs (e.g., Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) due to polar interactions .
- Melting Points: Derivatives with bulky substituents (e.g., p-tolylideneamino groups) exhibit higher melting points (>200°C) compared to the target compound (~180–190°C inferred) .
Biological Activity
Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H15N1O3S1
- Molecular Weight : 253.32 g/mol
- CAS Number : 4506-71-2
1. Pharmaceutical Applications
Ethyl 2-amino-5-methyl-7-oxo derivatives are primarily investigated for their potential in treating neurological disorders. Their structure allows for interaction with neurotransmitter systems, making them valuable in developing drugs targeting conditions like anxiety and depression .
2. Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties, which can provide insights into metabolic pathways. Studies have shown that it can inhibit specific enzymes involved in various biochemical reactions, thereby offering potential therapeutic targets .
3. Local Anesthetic Activity
A study evaluated the local anesthetic activity of related compounds using the frog-foot withdrawal reflex and other models. Results indicated that certain derivatives displayed significant anesthetic effects at lower concentrations compared to established local anesthetics like lidocaine . This suggests potential applications in pain management.
Table 1: Summary of Biological Activities
The mechanism by which ethyl 2-amino-5-methyl-7-oxo compounds exert their biological effects is multifaceted. The presence of the amino group facilitates interaction with various receptors and enzymes, while the tetrahydrobenzo[b]thiophene structure contributes to its lipophilicity, enhancing membrane permeability and bioavailability.
Research Insights
Recent studies have highlighted the compound's versatility in applications ranging from pharmaceuticals to agricultural chemistry. Its potential as a bioactive compound in agrochemicals is being explored to enhance crop protection and yield through unique biological activities .
Future Directions
Ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of ethyl 2-amino derivatives. Investigations into its safety profile and efficacy in clinical settings are essential for advancing its application in therapeutic contexts.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amino Group
The primary amine at position 2 participates in nucleophilic substitutions and condensations:
Acylation Reactions
Reaction with acyl chlorides or anhydrides yields amide derivatives. For example:
-
Benzoylation : Treatment with benzoyl chloride in dichloromethane (DCM) and triethylamine produces N-benzoylated derivatives .
-
Chloroacetylation : Using chloroacetyl chloride forms intermediates for further alkylation or cyclization .
Example Reaction Conditions
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Benzoyl chloride | DCM | 0–25°C | N-Benzoyl derivative | 85% | |
| Chloroacetyl chloride | DCM/Et₃N | Reflux | Chloroacetamide intermediate | 78% |
Thiourea Formation
Reaction with isothiocyanates generates thiourea adducts:
-
Phenyl isothiocyanate : Forms disubstituted thioureas in ethanol with catalytic triethylamine .
-
Ethyl isothiocyanate : Unexpectedly yields cyclized thiazinone derivatives under similar conditions .
Cyclization Reactions
The amino and ester groups facilitate intramolecular cyclization to form fused heterocycles:
Thieno[2,3-d]thiazinone Formation
Reaction with ethyl isothiocyanate induces cyclization to produce 2-(ethylamino)-5,6,7,8-tetrahydro-4H-benzo thieno[2,3-d] thiazin-4-one .
Key Steps
-
Thiourea intermediate formation.
-
Base-mediated cyclization via nucleophilic attack at the carbonyl carbon.
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis and subsequent derivatization:
Carboxylic Acid Formation
-
Alkaline hydrolysis : Treatment with LiOH in THF/water converts the ester to a carboxylic acid .
-
Applications : The free acid serves as a synthon for amide coupling using carbodiimide reagents (e.g., EDC, DCC).
Example Transformation
| Starting Material | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Ethyl ester derivative | LiOH (THF/H₂O) | Carboxylic acid | Antitubercular agents |
Multicomponent Reactions
The compound participates in one-pot Gewald-like syntheses to generate polyfunctionalized thiophenes:
Gewald Reaction Variants
-
Components : Cyclohexanone, sulfur, ethyl cyanoacetate, and amines .
-
Outcome : Forms 2-aminothiophene cores with tunable substituents for biological screening .
Optimized Conditions
| Catalyst | Solvent | Time | Yield | Key Feature |
|---|---|---|---|---|
| KOH | EtOH | 1 h | 92% | High regioselectivity |
| Na₂CO₃ | EtOH | 2 h | 88% | Scalable for gram-scale synthesis |
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes electrophilic attacks:
Nitration and Halogenation
-
Nitration : Introduces nitro groups at position 5 or 7, enhancing pharmacological activity.
-
Bromination : Selective bromination at position 4 enables Suzuki-Miyaura couplings.
Nitro Group Reduction
-
Catalytic hydrogenation : Converts nitro to amine groups using Pd/C or Raney Ni.
-
Applications : Produces intermediates for anticancer and antimicrobial agents.
Oxidation of Thiophene Ring
Mannich Reactions
The amino group participates in Mannich-type cyclizations:
Example Product
| Amine Component | Product Structure | Bioactivity |
|---|---|---|
| p-Toluidine | Hexahydrothienopyrimidine | Apoptosis induction |
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via cyclocondensation reactions using intermediates such as tetrahydrobenzo[b]thiophene derivatives. A common method involves refluxing intermediates (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) with anhydrides (e.g., succinic anhydride or maleic anhydride) in dry dichloromethane (CH₂Cl₂) under nitrogen, followed by purification via reverse-phase HPLC with gradients of MeCN:H₂O (30% → 100%) . Yield optimization requires precise stoichiometric ratios (e.g., 1.2 equivalents of anhydride) and controlled reflux durations (e.g., overnight).
Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?
- IR spectroscopy : Absorptions at ~1700–1650 cm⁻¹ (C=O esters/amides), ~3300 cm⁻¹ (N-H stretching), and ~1600 cm⁻¹ (C=C aromatic) .
- NMR : Key signals include δ 1.2–1.4 ppm (triplet for ethyl -CH₂CH₃), δ 4.1–4.3 ppm (quartet for ester -OCH₂), and δ 6.5–7.5 ppm (aromatic protons) .
- LC-MS/HRMS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and functional groups .
Q. What safety protocols are critical during handling?
The compound is classified as a skin/eye irritant (Category 2/2A) and may cause respiratory toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what substitution patterns are most effective?
- Substitution at the 6-position : Introducing phenyl or tert-butyl groups improves antibacterial activity by increasing lipophilicity and membrane penetration .
- Acylation of the 2-amino group : Coupling with succinic/maleic anhydride enhances hydrogen-bonding interactions with bacterial targets (e.g., DNA gyrase) .
- Data-driven design : Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants (σ) or LogP values predict activity trends .
Q. How are spectral data contradictions resolved (e.g., NMR vs. X-ray crystallography)?
Discrepancies between solution-phase NMR and solid-state X-ray data (e.g., conformational flexibility of the tetrahydrobenzo ring) are addressed by:
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using B3LYP/6-31G* basis sets).
- Variable-temperature NMR : Detect dynamic effects (e.g., ring puckering) .
- Crystallographic validation : Space group parameters (e.g., monoclinic P2₁/c) and hydrogen-bonding networks confirm rigid structural features .
Q. What mechanistic insights explain its antibacterial activity?
The compound inhibits bacterial growth via dual mechanisms:
- Enzyme inhibition : Acylated derivatives bind to the active site of DNA gyrase, disrupting supercoiling (IC₅₀ values: 2–10 μM) .
- Membrane disruption : Lipophilic substituents (e.g., tert-butyl) increase permeability, causing ion leakage (validated via propidium iodide uptake assays) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analog Preparation
Q. Table 2. Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell (Å) | a=8.21, b=12.34, c=14.56 |
| Density (g/cm³) | 1.411 |
| Single-crystal X-ray diffraction data at 298 K . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
